Flupyrsulfuron

Beschreibung

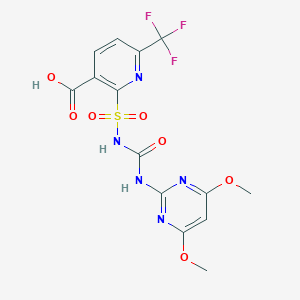

Classification within Herbicide Chemistry

Flupyrsulfuron is classified as a sulfonylurea herbicide. herts.ac.ukontosight.ai This chemical family is characterized by a core structure consisting of a sulfonylurea bridge (-SO₂NHCONH-) that connects a substituted aryl or hetaryl group with a substituted nitrogen-containing heterocycle, such as a pyrimidine or a triazine. ineosopen.orgacs.orgresearchgate.net this compound specifically contains a pyridine ring and a pyrimidine ring linked by this characteristic bridge. ontosight.ai As a member of the pyrimidinylsulfonylurea subgroup, it is recognized for its systemic action and herbicidal activity. herts.ac.uk The Herbicide Resistance Action Committee (HRAC) classifies sulfonylureas under Group B, which comprises inhibitors of the acetolactate synthase (ALS) enzyme. herts.ac.ukherts.ac.uk

Historical Context of Sulfonylurea Herbicide Development

The development of sulfonylurea herbicides represents a significant milestone in crop protection technology. Research into these compounds for agricultural use began in the 1970s, spearheaded by the DuPont Experimental Station. wikipedia.org In 1975, George Levitt of DuPont discovered the potent herbicidal properties of this chemical class, leading to a major shift in the industry. agropages.combioone.org

The first commercial sulfonylurea herbicide, chlorsulfuron, was introduced by DuPont in 1982 for use in wheat and barley crops. ineosopen.orgagropages.comcambridge.org This launch revolutionized weed control by introducing a novel mode of action and demonstrating unprecedented potency, which allowed for application rates as low as a fraction of those required for older herbicides. agropages.comacs.org This innovation facilitated a global trend towards post-emergence weed management and integrated pest management strategies. agropages.com Following the success of chlorsulfuron, numerous other sulfonylurea herbicides were developed and commercialized for a wide array of major crops worldwide. agropages.comcambridge.org

Chemical Data for this compound-methyl-sodium

| Property | Value |

|---|---|

| CAS Registry Number | 144740-54-5 chemodex.com |

| Molecular Formula | C15H13F3N5NaO7S chemodex.com |

| Molecular Weight | 487.3 g/mol agropages.com |

| Physical Form | White powder agropages.com |

| Melting Point | 165-170 °C agropages.com |

| Vapour Pressure | 1 × 10⁻⁶ mPa (20 °C) agropages.com |

| Solubility in Water | 63 mg/l (pH 5, 25 °C) agropages.com |

| pKa | 4.9 agropages.com |

Eigenschaften

CAS-Nummer |

150315-10-9 |

|---|---|

Molekularformel |

C14H12F3N5O7S |

Molekulargewicht |

451.34 g/mol |

IUPAC-Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H12F3N5O7S/c1-28-8-5-9(29-2)20-12(19-8)21-13(25)22-30(26,27)10-6(11(23)24)3-4-7(18-10)14(15,16)17/h3-5H,1-2H3,(H,23,24)(H2,19,20,21,22,25) |

InChI-Schlüssel |

HCNBYBFTNHEQQJ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC |

Kanonische SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC |

Andere CAS-Nummern |

150315-10-9 |

Synonyme |

2-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-6-(trifluoromethyl)nicotinic acid flupyrsulfuron methyl 2-((((4,6-dimethoxy-2-pyrimidinylamino)carbonyl)amino)sulfonyl)-6-(trifluoromethyl)-3-pyridinecarboxylate monosodium salt |

Herkunft des Produkts |

United States |

Mechanisms of Herbicidal Action

Inhibition of Acetolactate Synthase (ALS) Enzyme

The primary mode of action for flupyrsulfuron is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). herts.ac.ukontosight.aichemodex.comadipogen.com ALS is a pivotal enzyme in the biosynthesis of branched-chain amino acids. ontosight.aichemodex.comadipogen.comumn.edufrontiersin.org this compound is readily absorbed by both the roots and foliage of plants and is translocated through both the xylem and phloem to the growing points where it acts on the ALS enzyme. ucanr.edu

| Branched-Chain Amino Acid | Role in Plant Metabolism |

| L-Leucine | A crucial component for protein synthesis and is involved in various metabolic processes. |

| L-Isoleucine | Essential for protein structure and function, and its synthesis is a key target of ALS inhibitors. |

| L-Valine | A fundamental building block for proteins and plays a role in the overall metabolic health of the plant. |

Physiological Consequences in Susceptible Plants

The inhibition of branched-chain amino acid synthesis triggers a series of detrimental physiological effects in susceptible plants. herts.ac.uk While the direct inhibition of the ALS enzyme is the primary mechanism, secondary effects also contribute to plant mortality. mdpi.com

The initial symptoms of this compound exposure are not immediately apparent and typically take several days to manifest. ucanr.edu A key indicator of ALS inhibitor injury is the development of chlorosis, which is a yellowing of the leaves due to a lack of chlorophyll. ucanr.edu This chlorosis can appear mottled or shiny, and in some cases, the leaf veins may become discolored, turning red or purple. ucanr.edu

Growth at the terminal and lateral points of the plant ceases, and the shoot tips may die. ucanr.edu Stems can develop a dark red coloration and may exhibit necrotic lesions and cracking. ucanr.edu Leaves that emerge after treatment are often stunted, crinkled, and distorted. ucanr.edu Fully expanded leaves may appear wilted and chlorotic. ucanr.edu Ultimately, the disruption of essential amino acid production and the ensuing physiological disruptions lead to the death of the plant. ontosight.ai

| Physiological Consequence | Description |

| Chlorosis | Yellowing of leaf tissue due to reduced chlorophyll production. Can appear mottled or shiny. ucanr.edu |

| Growth Cessation | Halting of growth at the terminal and lateral meristems. ucanr.edu |

| Necrosis | Localized death of plant tissue, often appearing as brown spots or lesions on leaves and stems. ucanr.edu |

| Stunted Growth | Overall reduction in plant size and vigor. ucanr.edu |

| Leaf Distortion | Leaves that develop after exposure may be crinkled, misshapen, or otherwise deformed. ucanr.edu |

| Discoloration | Development of red or purple hues in leaf veins or stems. ucanr.edu |

Efficacy Spectrum and Agronomic Performance

Efficacy Against Broadleaf and Grassy Weeds

Flupyrsulfuron provides control primarily against broadleaf weeds and certain problematic grass species in cereal crops. sruc.ac.ukbayer.co.uk Its efficacy is particularly noted against black-grass (Alopecurus myosuroides), a significant weed in European cereal production. bayer.co.ukcabidigitallibrary.org Research has shown that this compound, often formulated in products like the 'Lexus' series, delivers commercially acceptable control of a wide range of annual weeds and grasses. teagasc.ieteagasc.ie

The spectrum of weeds controlled by this compound, either alone or more frequently as part of a mixture, includes several economically important species. Laboratory tests on a combination of this compound-methyl and metsulfuron-methyl demonstrated its activity against weeds such as field pansy (Viola arvensis), redshank (Polygonum persicaria), scentless mayweed (Chamomilla recutita), fat-hen (Chenopodium album), and common field-speedwell (Veronica persicaria). scielo.br While effective against many broadleaf weeds, its performance on cleavers (Galium aparine) can be inconsistent, and it is often combined with other herbicides for more reliable control of this particular weed. teagasc.ieherbiguide.com.au

Table 1: Efficacy Spectrum of this compound Against Selected Weeds This table summarizes research findings on the effectiveness of this compound, often in combination with other active ingredients, against various weed species.

| Weed Species | Common Name | Efficacy Level | Notes |

| Alopecurus myosuroides | Black-grass | Good to Excellent | A primary target for this compound-based programs. bayer.co.uk Resistance has been documented. nih.govresearchgate.net |

| Galium aparine | Cleavers | Moderate to Good | Often requires a tank-mix partner for consistent control. teagasc.ieherbiguide.com.au |

| Viola arvensis | Field Pansy | Good | Controlled by this compound + metsulfuron-methyl mixtures. scielo.br |

| Chenopodium album | Fat-hen | Good | Controlled by this compound + metsulfuron-methyl mixtures. scielo.br |

| Chamomilla recutita | Scentless Mayweed | Good | Controlled by this compound + metsulfuron-methyl mixtures. scielo.br |

| Veronica persicaria | Common Field-speedwell | Good | Controlled by this compound + metsulfuron-methyl mixtures. scielo.br |

| Polygonum persicaria | Redshank | Good | Controlled by this compound + metsulfuron-methyl mixtures. scielo.br |

| Annual Meadow-grass | Poa annua | Good | This compound-based products show activity against small meadow-grass. sruc.ac.uk |

Performance in Specific Cereal Crops

This compound is registered for use in winter wheat and winter barley. sruc.ac.uknih.gov Field trials are essential to determine its performance and crop safety under various conditions.

Studies conducted in Ireland between 1996 and 1998 evaluated herbicides from the 'Lexus' series, which are based on this compound-methyl. teagasc.ieteagasc.ie These trials, conducted in winter barley and winter wheat, demonstrated that the formulations provided a level of weed control comparable to the standard treatments of the time, such as 'Cougar' (a formulation of diflufenican and isoproturon). teagasc.ieteagasc.ie Crucially, these studies found no adverse effects on crop yield or the quality of the grain, as measured by hectolitre weight and thousand-grain weight. teagasc.ie

Further research focusing on the environmental fate of this compound confirms its application in winter wheat. A study tracking its dissipation in soil over two growing seasons (1996-1997 and 1997-1998) showed that when applied post-emergence in March, its soil half-life was approximately 58 days, and residues were not detectable at harvest. nih.gov This indicates a degree of crop safety, as the compound degrades during the growing season. However, some transient crop effects like yellowing can occasionally be observed after application, though crops typically recover without impacting final yield. lifescientific.com

Table 2: Summary of this compound Performance in Cereal Crop Trials This table presents findings from field trials evaluating this compound-based herbicides in winter wheat and barley.

| Crop | Location/Trial Period | Key Findings | Impact on Yield/Quality |

| Winter Barley | Ireland, 1996 | This compound + carfentrazone ('Lexus Class') provided weed control, though not superior to the standard (Cougar). | Yields were significantly greater than the untreated control. No adverse effects on hectolitre or thousand-grain weight. teagasc.ie |

| Winter Wheat | Ireland, 1997-1998 | This compound-based formulations gave commercially acceptable control of a weed spectrum including cleavers, speedwell, nipplewort, and chickweed. | No negative impact on crop yield or quality was reported. teagasc.ieteagasc.ie |

| Winter Wheat | Sandy Loam Soil, 1996-1998 | This compound applied post-emergence degraded throughout the season and was not detected at harvest. | The study focused on soil dissipation, implying sufficient crop selectivity for use. nih.gov |

Efficacy of this compound in Combination with Other Herbicides

To broaden the spectrum of controlled weeds and manage herbicide resistance, this compound is frequently used in combination with other active ingredients, either in co-formulated products or as tank-mixes. cabidigitallibrary.orgopenagrar.deawsjournal.org

Several commercial products contain this compound mixed with other herbicides. For instance, 'Unite' is a soluble granule formulation combining pyroxsulam and this compound-methyl-sodium. cabidigitallibrary.org Other combinations include this compound with carfentrazone ('Lexus Class'), metsulfuron-methyl ('Lexus XPE'), or thifensulfuron ('Lexus Millenium'). sruc.ac.uk These mixtures target a wider range of both grassy and broadleaf weeds than this compound alone. For example, a program for controlling black-grass in winter wheat involved a tank-mix application of 'Unite' (pyroxsulam + this compound) with a product containing diflufenican and flufenacet. cabidigitallibrary.org

Table 3: Examples of this compound Herbicide Combinations This table lists documented combinations of this compound with other herbicides and their intended use.

| Product/Mixture Name | Combination Herbicides | Target Weeds/Use |

| Unite | Pyroxsulam | Black-grass (Alopecurus myosuroides) and other weeds in winter wheat. cabidigitallibrary.org |

| Lexus Class | Carfentrazone | Broad-spectrum weed control, including small meadow-grass, in winter wheat. sruc.ac.uk |

| Lexus XPE | Metsulfuron-methyl | Broad-spectrum weed control, including small meadow-grass, in winter wheat. sruc.ac.ukscielo.br |

| Lexus Millenium | Thifensulfuron | Broad-spectrum weed control, including small meadow-grass, in winter wheat. sruc.ac.uk |

| Tank-Mix | Diflufenican + Flufenacet | Used in a program with 'Unite' for enhanced black-grass control. cabidigitallibrary.org |

| Tank-Mix | Prosulfocarb | Prosulfocarb is physically compatible and can be mixed to enhance grass weed control. bayer.co.uklifescientific.com |

The interaction between herbicides in a mixture can be classified as synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the effect is less than expected), or additive (the effect is the sum of the individual effects). awsjournal.orgcabidigitallibrary.org These interactions can be influenced by the weed species, the herbicides' modes of action, and environmental conditions. awsjournal.org

Antagonism is a known risk, particularly when mixing grass herbicides (graminicides) with certain broadleaf herbicides. openagrar.de For instance, mixing ACCase inhibitors with some ALS inhibitors can lead to reduced efficacy on grass weeds. openagrar.de However, the commercial availability of pre-mixed formulations containing this compound (an ALS inhibitor) with other herbicides suggests that these specific combinations are generally compatible and at least additive in their effects.

While specific, quantified synergistic interactions for this compound are not widely documented in public literature, the goal of mixing herbicides is often to achieve a broader control spectrum that acts additively across different weed species. awsjournal.org For populations of weeds with non-target-site resistance, the interaction of herbicide mixtures can be unpredictable, with studies showing that synergism, antagonism, and additive effects are all possible depending on the specific population and mixture. openagrar.de

The formulation of a pesticide can significantly impact its efficacy by affecting its stability, solubility, and ability to be absorbed by the target weed. This compound is typically available as a water-dispersible granule (WG) or dry flowable (DF) formulation. sruc.ac.ukgoogle.com

Furthermore, the addition of adjuvants, such as non-ionic surfactants, is often critical for the performance of sulfonylurea herbicides. While not part of the herbicide formulation itself, they are a key part of the spray tank mixture. Adjuvants can improve the spreading and penetration of the herbicide on the leaf surface, which can be crucial for overcoming antagonistic effects in some tank-mixes and maximizing efficacy. caws.org.nzisws.org.in

Advanced Analytical Methodologies for Flupyrsulfuron Detection

Extraction and Sample Preparation Techniques

The primary challenge in analyzing Flupyrsulfuron residues is its effective isolation from complex sample matrices like soil, water, and agricultural products. The chosen extraction technique must be efficient, reproducible, and minimize the co-extraction of interfering substances that could compromise the final analysis. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a foundational approach for pesticide residue analysis in various matrices, including soil. mdpi.comresearchgate.netnih.gov This method, often involving an initial extraction with a solvent like acetonitrile followed by a salting-out step, is frequently combined with further cleanup techniques to enhance the purity of the final extract. mdpi.commdpi.com

Ultrasonic-Assisted Extraction

Ultrasonic-Assisted Extraction (UAE) is a modern technique that utilizes high-frequency sound waves to facilitate the extraction of analytes from solid samples into a solvent. The process involves creating acoustic cavitation, where the formation and collapse of microscopic bubbles generate intense local energy, enhancing solvent penetration into the sample matrix and accelerating mass transfer.

This technique has been successfully applied to the extraction of sulfonylurea herbicides, the class to which this compound belongs, from soil and water samples. nih.govnih.govdntb.gov.ua Research has shown that UAE can be more efficient than traditional methods, often requiring less solvent and shorter extraction times. rsc.org For instance, a method for sulfonylureas in soil employed an ionic liquid as the extraction medium combined with ultrasound, followed by HPLC analysis, achieving recoveries between 81.1% and 100.1%. rsc.org Another study developed a UAE method for nine herbicides in soil, including the sulfonylureas nicosulfuron and prosulfuron, and found it to be more effective than official microwave-assisted extraction methods, especially at room temperature. nih.gov

Table 1: Research Findings on Ultrasonic-Assisted Extraction for Sulfonylurea Herbicides

| Analytes | Matrix | Extraction Solvent/Method | Key Findings | Reference |

|---|---|---|---|---|

| Nicosulfuron, Metsulfuron-methyl, Bensulfuron-methyl, Pyrazosulfuron-ethyl | Soil | Ionic Liquid-based UAE (IL-based UAE) | Recoveries: 81.1–100.1%; RSDs: <7.44%; LOQs: 25.6–37.6 ng/g. Method is free of volatile organic solvents. | rsc.org |

| Nine herbicides including Nicosulfuron and Prosulfuron | Soil | UAE with water:methanol solvent mixture | UAE demonstrated higher efficiency compared to microwave-assisted extraction (MAE), which gave poor responses for some sulfonylureas. | nih.gov |

| Sulfonylurea herbicides | Water and Soil | Ultrasound-assisted surfactant-enhanced emulsification microextraction (UASEME) | Achieved high preconcentration factors (103–153) with good linearity and repeatability (RSDs <6.1%). | nih.gov |

Solid-Phase Extraction

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for sample cleanup and concentration, particularly for water samples or liquid extracts obtained from solid matrices. The principle involves passing the liquid sample through a cartridge packed with a solid sorbent. The analyte of interest, such as this compound, is retained on the sorbent while impurities pass through. The analyte is then eluted with a small volume of a suitable solvent.

For the analysis of this compound and other sulfonylureas, reversed-phase SPE cartridges, such as those containing C18 sorbent, are commonly employed. nih.gov In a screening method for nine sulfonylureas, including this compound-methyl, C18 SPE cartridges were used for cleanup of both water and soil extracts prior to HPLC analysis. nih.gov Other research has explored different sorbents to optimize recovery. For example, a study on 30 sulfonylureas in water found that Oasis HLB cartridges provided the best results, with methanol as the elution solvent, achieving average recoveries of 79-115%. researchgate.net SPE is often a crucial step after an initial extraction (like QuEChERS) to remove matrix components that could interfere with chromatographic analysis, thereby improving method accuracy and sensitivity. nih.govd-nb.info

Table 2: Application of Solid-Phase Extraction in Sulfonylurea Herbicide Analysis

| Analytes | Matrix | SPE Cartridge Type | Key Findings | Reference |

|---|---|---|---|---|

| This compound-methyl and 8 other sulfonylureas | Soil and Water | C18 | Used as a cleanup step in a screening method. Average recoveries were in the 70-120% range. | nih.gov |

| 30 sulfonylurea herbicides | Water | Oasis HLB | Achieved average recoveries of 79-115% with RSD <6.1%. LOQs were as low as 0.1 ng/L. | researchgate.net |

| 8 sulfonylurea herbicides | Bovine Milk | Chem Elut | One-step SPE and cleanup procedure yielded recoveries of 78.4% to 99.7% with RSDs no larger than 10%. | nih.gov |

| Chlorsulfuron and Metsulfuron-methyl | Water and Soil | C18-silica/Teflon disks | SPE was used to extract herbicides from water and soil extracts before derivatization for GC analysis. | acs.org |

Chromatographic and Spectrometric Techniques

Following extraction and cleanup, the prepared sample extract is analyzed using instrumental techniques. The combination of a separation technique, typically liquid chromatography, with a detection technique, such as mass spectrometry, provides the necessary selectivity and sensitivity for reliable quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of sulfonylurea herbicides due to their polarity and thermal instability, which makes them well-suited for this technique. scientificlabs.com The separation is most often performed using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile and water, often acidified to ensure the analytes are in a non-ionized form for better retention and peak shape. nih.govd-nb.info

For detection, a Diode Array Detector (DAD) or a variable wavelength Ultraviolet (UV) detector is frequently used. d-nb.infoscientificlabs.com These detectors measure the absorbance of the analyte at a specific wavelength. Analytical methods have been developed for screening this compound-methyl and other sulfonylureas in soil and water using HPLC-UV, achieving limits of quantification (LOQ) of 1 ppb in soil and 0.1 ppb in water. nih.gov While HPLC-UV provides a robust and cost-effective screening tool, it is noted that a more selective technique like mass spectrometry is required for definitive confirmation. nih.gov

Table 3: Examples of HPLC Methods for Sulfonylurea Analysis

| Analytes | Matrix | Column | Detector | Key Findings | Reference |

|---|---|---|---|---|---|

| This compound-methyl and 8 other sulfonylureas | Soil and Water | Not specified | UV | Screening method with LOQ of 1 ppb (soil) and 0.1 ppb (water). | nih.gov |

| 8 sulfonylurea herbicides | Rapeseed Oil | C18 | DAD | Method developed after QuEChERS and SPE cleanup. LOQ set at 20 ng/g. | d-nb.info |

| 8 sulfonylurea herbicides | Bovine Milk | C18 | UV-DAD | Validated method with recoveries of 78.4-99.7% at MRL levels. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the trace-level analysis of this compound. It couples the powerful separation capabilities of HPLC (or UHPLC for higher resolution and speed) with the high sensitivity and specificity of tandem mass spectrometry. mdpi.comthermofisher.com This combination is considered the gold standard for confirmation and quantification of pesticide residues in complex matrices. nih.govscielo.brresearchgate.net

In LC-MS/MS, after chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using an electrospray ionization (ESI) source. scielo.brmdpi.com The instrument, usually a triple quadrupole mass spectrometer, is operated in Multiple Reaction Monitoring (MRM) mode. mdpi.comlcms.cz In this mode, the first quadrupole selects a specific ion for the parent molecule (the precursor ion), which is then fragmented in a collision cell. The second quadrupole selects one or more specific fragment ions (product ions). This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interference and providing unambiguous identification and highly sensitive quantification, even at sub-ppb levels. mdpi.comlcms.cz

Table 4: LC-MS/MS for the Analysis of Sulfonylurea Herbicides

| Analytes | Matrix | Instrument | Key Features | Reference |

|---|---|---|---|---|

| 75 pesticides, including sulfonylureas | Agricultural Soil | UHPLC-MS/MS | Method combined with QuEChERS extraction. LOQs ranged from 10 to 25 μg/kg. | mdpi.com |

| 7 sulfonylurea herbicides | Strawberries | LC-MS/MS | Positive ESI with MRM detection. LOQs of 0.01 mg/kg achieved with recoveries of 70-84%. | mdpi.com |

| 195 pesticides | Grape, Rice, Tea | UHPLC-TSQ Fortis MS | Coupled with automated online μSPE cleanup. Achieved LOQs of 10 μg/kg for the majority of pesticides. | lcms.cz |

| 18 herbicides including Metsulfuron-methyl | Rice | QTrap 3200 (Triple Quad) | Positive ESI in SRM mode. LOQs ranged from 0.015 to 0.165 μg/g. | scielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. However, its direct application to sulfonylurea herbicides like this compound is limited. hpst.cz These compounds generally have low volatility and are prone to thermal degradation at the high temperatures used in the GC injection port and oven. hpst.czresearchgate.net This can lead to the analysis of degradation products rather than the intact parent molecule, complicating quantification and identification. acs.org

Despite these challenges, GC-based methods for sulfonylureas have been developed, but they typically require a chemical derivatization step. acs.org Derivatization converts the analyte into a more volatile and thermally stable form. For example, a method for chlorsulfuron and metsulfuron-methyl involved methylation with diazomethane to form thermally stable derivatives that could be analyzed by GC-MS. acs.org However, due to the availability of direct, highly sensitive, and robust LC-MS/MS methods, GC-MS is not the preferred or commonly used technique for this compound analysis. hpst.czresearchgate.net The limitations, including the need for extra sample preparation steps (derivatization) and the general unsuitability for non-volatile compounds, make LC-based approaches far more practical and widespread for this class of herbicides. labioscientific.com

Immunoassay Techniques

Immunoassay techniques offer a valuable alternative to traditional chromatographic methods for the detection of sulfonylurea herbicides like this compound, providing advantages in terms of speed, simplicity, and potential for high-throughput screening. nih.gov These methods are based on the specific binding interaction between an antibody and the target analyte (the antigen). The development of a reliable immunoassay is critically dependent on the production of high-quality antibodies with strong and specific affinity for the target molecule. nih.gov

A key step in antibody production for small molecules like herbicides is the design and synthesis of a hapten. A hapten is a small molecule that is chemically similar to the target analyte but has been modified to be coupled to a larger carrier protein. This hapten-protein conjugate is then used to immunize an animal (like a rabbit or mouse) to elicit an immune response and generate antibodies. tandfonline.com For sulfonylurea herbicides, the structural similarity among compounds in this class presents a challenge. To achieve high selectivity, the hapten design must preserve the unique structural moieties of the target herbicide to ensure the resulting antibodies can distinguish it from other structurally related sulfonylureas. nih.gov

Several immunoassay formats have been developed for herbicide detection, with the Enzyme-Linked Immunosorbent Assay (ELISA) being one of the most common. nih.gov In a competitive ELISA, the target analyte in a sample competes with a labeled enzyme-hapten conjugate for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of the analyte in the sample. Optimization of assay parameters, such as the concentrations of the coating antigen and antibody, pH, and ionic strength, is crucial for improving the sensitivity and reliability of the assay. nih.gov

Another format is the Polarization Fluoroimmunoassay (PFIA), a homogeneous assay that does not require the separation steps typical of ELISA, allowing for more rapid analysis. tandfonline.com This technique measures the change in the polarization of fluorescent light emitted by a labeled tracer molecule. When the tracer is bound to a larger antibody, its rotation slows, and the polarization of its emitted light is high. When the free analyte from a sample displaces the tracer from the antibody, the smaller, faster-rotating unbound tracer has a low polarization.

While specific immunoassays developed exclusively for this compound are not widely detailed in the literature, the principles established for other sulfonylureas like metsulfuron-methyl, nicosulfuron, and chlorsulfuron are directly applicable. nih.govtandfonline.comd-nb.info For instance, a direct competitive ELISA for halosulfuron-methyl achieved a half-maximal inhibitory concentration (IC50) of 1.5 x 10⁻³ mg/kg. nih.gov Similarly, an ELISA for metsulfuron-methyl reached a detection limit of 40 ng/l in water samples. tandfonline.com These examples highlight the potential sensitivity of immunoassay techniques for herbicides within the same chemical family as this compound.

Method Validation and Performance Characteristics

The validation of analytical methods is essential to ensure that they are reliable, reproducible, and fit for the purpose of quantifying this compound residues in various matrices. Validation studies typically assess several key performance characteristics, including linearity, limit of quantification (LOQ), limit of detection (LOD), accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). These validation procedures are often performed in accordance with internationally recognized guidelines, such as the SANTE guidelines from the European Commission. shimadzu.com

Extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed for sample preparation prior to analysis by chromatographic techniques such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS). shimadzu.comeurl-pesticides.eu

Validation studies for this compound-methyl have been conducted across various commodities. In a study analyzing pesticide residues in cereals (oat, rice, rye, and wheat), a method based on QuEChERS extraction and LC-MS/MS analysis was validated. The method demonstrated acceptable performance, with the key validation parameters detailed below. eurl-pesticides.eu

Table 1: Validation Data for this compound-methyl in Cereals This interactive table summarizes the performance characteristics of an analytical method for this compound-methyl in various cereal grains.

| Commodity | Spiking Level (mg/kg) | Mean Recovery (%) | RSDr (%) | LOQ (mg/kg) |

|---|---|---|---|---|

| Oat | 0.01 | 97 | 11 | 0.01 |

| Rice | 0.01 | 96 | 13 | 0.01 |

| Rye | 0.01 | 98 | 8 | 0.01 |

| Wheat | 0.01 | 97 | 10 | 0.01 |

Source: Data derived from a pesticide residue validation report. eurl-pesticides.euRSDr: Repeatability Relative Standard Deviation

Another comprehensive validation was performed for 220 pesticides, including this compound-methyl, in soya cake. This study also utilized the QuEChERS method followed by LC-MS/MS analysis and validated the method at multiple spiking levels. The results confirm the method's suitability for this complex matrix.

Table 2: Validation Data for this compound-methyl in Soya Cake This interactive table presents validation results for this compound-methyl in soya cake at different concentration levels.

| Spiking Level (mg/kg) | Mean Recovery (%) | RSDr (%) |

|---|---|---|

| 0.01 | 95 | 11 |

| 0.05 | 96 | 10 |

Source: Data from a validation report on pesticide residues in soya cake. eurl-pesticides.euThe LOQ for this method was established at 0.01 mg/kg.

The general acceptance criteria for method validation in pesticide residue analysis require mean recoveries to be within the 70-120% range and the relative standard deviation for repeatability (RSDr) to be ≤20%. shimadzu.comeurl-pesticides.eu The data presented in the tables for this compound-methyl in both cereals and soya cake fall well within these criteria, demonstrating that the validated methods are accurate and precise for the quantification of this compound. eurl-pesticides.eueurl-pesticides.eu A validation study in various water types also successfully met the European Union's stringent 0.1 µg/L limit of quantitation for this compound-methyl. rsc.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Amidosulfuron |

| Bensulfuron-methyl |

| Chlorimuron-ethyl |

| Chlorsulfuron |

| Cinosulfuron |

| Ethametsulfuron-methyl |

| This compound |

| This compound-methyl |

| Halosulfuron-methyl |

| Mesosulfuron-methyl |

| Metsulfuron-methyl |

| Nicosulfuron |

| Primisulfuron-methyl |

| Sulfometuron |

| Triasulfuron |

Formulation Science and Delivery Systems

Challenges in Liquid Formulation of Sulfonylureas

Developing liquid formulations of sulfonylurea herbicides like flupyrsulfuron is fraught with challenges. A primary issue is their susceptibility to hydrolysis when in the presence of water. epo.org This chemical breakdown can lead to a loss of active ingredient and reduced efficacy.

Furthermore, liquid formulations face physical stability problems. Crystal growth can occur during storage of concentrated liquid formulations, and suspended active ingredients may settle out over time. epo.org These issues make it difficult to create stable liquid products that deliver a consistent and effective dose of the herbicide when diluted for spraying. epo.org

The complexity of formulation increases when combining multiple active ingredients. Different herbicides may have varying sensitivities to factors like moisture and pH, and some active ingredients can interact negatively, causing chemical degradation. battelle.org For instance, co-formulating a sulfonylurea with a fluroxypyr-type herbicide can lead to the decomposition of the sulfonylurea. googleapis.com

Another significant concern with standard sulfonylurea formulations is the potential for sprayer contamination. Due to their high activity, even minute amounts of residue left in a sprayer can injure sensitive crops in subsequent applications. agribusinessglobal.com Standard formulations can fall out of suspension and become trapped in the sprayer, necessitating extensive and time-consuming cleaning procedures. agribusinessglobal.com

Innovation in Formulation Technology

To overcome the challenges associated with sulfonylurea herbicides, significant innovation in formulation technology has been necessary. These advancements aim to improve stability, efficacy, and user convenience.

Oil Dispersion (OD) Formulations

Oil dispersion (OD) formulations have emerged as a key technology for improving the stability of moisture-sensitive herbicides like sulfonylureas. battelle.org In an OD formulation, the active ingredient is suspended in a non-aqueous solvent system, which helps to minimize hydrolysis and degradation. googleapis.com This approach is particularly beneficial for creating stable liquid formulations of sulfonylureas that can be co-formulated with other active ingredients. battelle.orgbattelle.org

OD formulations can also serve as adjuvants, enhancing the biological efficacy of the herbicide. battelle.org The oil-based carrier can improve the spreading and penetration of the herbicide on the leaf surface. cpm-magazine.co.uk For example, a liquid formulation of fluroxypyr combined with sulfonylureas in an oil dispersion has been shown to improve weed control due to the adjuvant properties of the formulation. cpm-magazine.co.uk

Several commercial products utilize OD technology. For instance, Provalia® LQM® is an oil dispersion containing fluroxypyr, metsulfuron-methyl, and thifensulfuron-methyl. fmc.comfmc.com Another example is Croupier® OD, which contains fluroxypyr and metsulfuron-methyl. certisbelchim.co.uk These formulations demonstrate the successful application of OD technology to create stable and effective combination herbicides.

Encapsulation Technologies

Encapsulation is another innovative approach to protect sensitive active ingredients like sulfonylureas from degradation. battelle.orgresearchgate.net This technology involves enclosing the herbicide within a protective shell, which can control the release rate of the active ingredient. google.com

For sulfonylureas, encapsulation can shield the active ingredient from acidic environments that would otherwise cause rapid hydrolysis. google.com For example, encapsulating a triazinyl sulfonylurea with polydimethylsiloxane can protect it from degradation in acidic conditions. google.com

Encapsulation can also improve the safety of the formulation by minimizing crop injury. google.com By controlling the release of the herbicide, encapsulation can ensure that the active ingredient is available to control weeds while reducing the risk of damage to the crop. google.com Research on encapsulated metsulfuron-methyl has shown that this technology can enhance weed control at lower application rates compared to conventional formulations. biochemjournal.comresearchgate.net

Adjuvant Systems and Their Role in Efficacy

Adjuvants are crucial components of herbicide formulations that can significantly enhance their performance. nih.govresearchgate.net They can improve the physical and chemical properties of the spray mixture, leading to better spray retention, coverage, and penetration of the active ingredient into the plant. nih.govresearchgate.net

For sulfonylurea herbicides, adjuvants such as nonionic surfactants, crop oil concentrates, and methylated vegetable oils have been shown to be effective. cambridge.org Adjuvants that increase the pH of the spray solution can be particularly beneficial, as they can increase the solubility and activity of sulfonylurea herbicides. cabidigitallibrary.org

The selection of the right adjuvant system is critical for optimizing the efficacy of a herbicide. nih.gov Different adjuvants can have varying effects on the properties of the spray liquid, and the ideal adjuvant will depend on the specific herbicide, target weed, and environmental conditions. nih.govcabidigitallibrary.org Research has shown that the addition of appropriate adjuvants can allow for reduced application rates of sulfonylurea herbicides without compromising weed control. researchgate.netscielo.br

Impact of Formulation on Herbicide Efficacy and Selectivity

The formulation of a herbicide has a profound impact on both its efficacy and its selectivity. researchgate.net A well-designed formulation can enhance the biological activity of the active ingredient, leading to improved weed control. For example, the oil dispersion formulation of Provalia® LQM® has been shown to have a lower dynamic surface tension than tank-mix equivalents, resulting in better leaf coverage and increased uptake of the active ingredients. cpm-magazine.co.uk

Formulation can also play a critical role in herbicide selectivity, which is the ability of a herbicide to control weeds without harming the crop. researchgate.net This is particularly important for sulfonylurea herbicides, which can be injurious to some crops. bcpc.org By incorporating safeners into the formulation, it is possible to enhance the crop's ability to metabolize the herbicide, thereby increasing selectivity. bcpc.org For instance, the safener mefenpyr-diethyl is used in combination with iodosulfuron to improve its selectivity in cereals. bcpc.orgscielo.br

The physical form of the formulation also matters. For example, TotalSol soluble granules are a technology that allows sulfonylurea herbicides to dissolve completely in water, forming a true solution. agribusinessglobal.com This improves the bioavailability of the active ingredient by 10-15% and reduces the risk of sprayer contamination compared to standard suspension formulations. agribusinessglobal.com

Ultimately, the goal of formulation science is to develop products that are stable, effective, and selective. battelle.org Innovations in formulation technology, such as oil dispersions and encapsulation, along with the judicious use of adjuvants and safeners, are essential for maximizing the performance of sulfonylurea herbicides like this compound.

Future Research Trajectories and Sustainable Applications

Addressing Evolving Herbicide Resistance Challenges

The continued efficacy of flupyrsulfuron is threatened by the evolution of herbicide-resistant weeds. Globally, 513 unique cases of weed resistance have been reported across 96 crops in 72 countries, affecting 267 weed species. mdpi.com Weeds have developed resistance to 21 of the 31 known herbicide sites of action and to 165 different herbicides. mdpi.com For instance, resistance to acetolactate synthase (ALS) inhibitors, the group to which this compound belongs, has been recorded in various weed biotypes in Europe. mdpi.com Research has documented resistance of Alopecurus myosuroides (black-grass) to mixtures of mesosulfuron and iodosulfuron, which are also ALS inhibitors. rothamsted.ac.uk The development of resistance is not an isolated issue; in New Zealand, 77% of suspected herbicide-resistant seed samples tested positive for resistance, highlighting the accuracy of field observations by rural professionals. tandfonline.com

Future research must focus on proactive monitoring and management strategies to mitigate the spread of resistance. This includes the development of rapid diagnostic tools to identify resistant populations early. Understanding the biochemical and genetic basis of resistance in specific weed populations is crucial for designing effective and sustainable control strategies. Investigating the fitness costs associated with resistance genes in the absence of herbicide selection can also inform management practices that select against resistant individuals. Furthermore, exploring the efficacy of alternative herbicide modes of action and their integration into rotation programs is essential to reduce the selection pressure exerted by this compound and other ALS inhibitors. researchgate.net

Development of Novel Formulations for Enhanced Performance and Reduced Environmental Impact

Innovations in formulation technology offer a promising avenue to improve the performance of this compound while minimizing its environmental footprint. researchgate.net Controlled-release formulations (CRFs) and nano-formulations are at the forefront of this research. tandfonline.commdpi.com These advanced formulations aim to protect the active ingredient from environmental degradation and enable a more targeted and gradual release, thereby increasing efficacy and reducing the total amount of herbicide needed. tandfonline.commdpi.com

Nanoencapsulation, for example, can enhance the stability of the active ingredient and facilitate its penetration into plant tissues, minimizing off-target effects. mdpi.com Research into herbicidal ionic liquids (HILs) has also shown potential. For instance, new salts of iodosulfuron-methyl, another sulfonylurea herbicide, have demonstrated high herbicidal efficacy and a lower risk of groundwater migration compared to conventional formulations. acs.org The development of ZC formulations, which combine microencapsulated materials with unencapsulated ones, can improve the stability of more labile compounds in a mixture. google.com

Future research should focus on tailoring these novel formulations for this compound, considering factors such as soil type, climate, and target weed species. Key research areas include optimizing the release kinetics of encapsulated this compound, assessing the long-term stability and environmental fate of these new formulations, and evaluating their efficacy under diverse field conditions. The goal is to create "smart" delivery systems that release the herbicide in response to specific environmental triggers or in close proximity to the target weed.

Advanced Environmental Monitoring and Predictive Modeling

To ensure the sustainable use of this compound, advanced environmental monitoring and predictive modeling are indispensable tools. frtr.gov These technologies allow for the real-time tracking of the herbicide's fate and transport in various environmental compartments, such as soil and water. ikprress.org Modern monitoring systems utilize a range of sensors, including those for meteorological data, to provide high-frequency data for comprehensive environmental analysis. encardio.com

Predictive modeling, powered by artificial intelligence and machine learning, can analyze vast datasets to forecast potential environmental changes and the long-term impacts of herbicide use. ikprress.org These models can simulate the movement and degradation of this compound under different environmental scenarios, helping to identify areas at high risk of contamination and to develop proactive mitigation strategies. frtr.govresearcher.life The integration of data from various sources, such as remote sensing, drone surveillance, and wireless sensor networks, into these models enhances their accuracy and predictive power. ikprress.org

Future research should focus on developing and validating sophisticated predictive models specifically for this compound. This includes incorporating detailed information on its chemical properties, soil interactions, and degradation pathways. The development of user-friendly decision support tools based on these models can empower farmers and land managers to make more informed decisions about herbicide application, minimizing environmental risks while maximizing weed control efficacy. frtr.gov

Integration of this compound within Integrated Weed Management (IWM) Strategies

The long-term sustainability of this compound hinges on its integration into comprehensive Integrated Weed Management (IWM) programs. bayer.co.uk IWM is a systems-based approach that combines various weed control methods, including cultural, mechanical, biological, and chemical tactics, to manage weed populations in a way that is economically viable, environmentally sound, and socially acceptable. europa.eu The principle of IWM is to reduce the over-reliance on any single control method, particularly herbicides, thereby delaying the evolution of herbicide resistance and minimizing environmental impacts. mdpi.comfar.org.nz

Effective IWM strategies for this compound would involve its use in rotation or combination with herbicides having different modes of action. bayer.co.uk This is a key tactic to manage the weed seed bank and prevent the selection of resistant biotypes. far.org.nz Cultural practices such as crop rotation, cover cropping, altering sowing dates, and preparing stale or false seedbeds can significantly reduce weed pressure, making subsequent herbicide applications more effective. europa.eufar.org.nz Mechanical weed control methods, where appropriate, can also play a crucial role. europa.eu

The following table illustrates the key pillars of Integrated Weed Management:

| IWM Pillar | Examples of Tactics |

| Cultural Control | Crop rotation, cover crops, competitive cultivars, planting density, sowing date, nutrient management. europa.eufar.org.nz |

| Mechanical Control | Tillage, hoeing, harrowing, mulching. europa.eufar.org.nz |

| Chemical Control | Herbicide rotation, use of mixtures with different modes of action, spot spraying, reduced application rates. bayer.co.uk |

| Biological Control | Use of natural enemies (insects, pathogens) to suppress weed populations. nsw.gov.au |

Future research should focus on developing and validating IWM strategies that are tailored to specific cropping systems and regional conditions where this compound is used. This includes long-term field trials to assess the effectiveness and economic viability of different IWM packages. Modeling the long-term population dynamics of key weeds under various IWM scenarios can also help in designing more robust and sustainable weed management programs. mdpi.com

Research into Bioremediation Strategies

Bioremediation offers an environmentally friendly approach to clean up soil and water contaminated with herbicide residues. researchgate.net This process utilizes microorganisms, such as bacteria and fungi, to degrade or transform contaminants into less harmful substances. frtr.govubc.ca Enhanced bioremediation techniques involve stimulating the activity of indigenous microbial populations (biostimulation) by adding nutrients and oxygen, or by introducing specific microorganisms known to degrade the target contaminant (bioaugmentation). frtr.govubc.ca

Several microbial strains have been identified that can degrade sulfonylurea herbicides, the chemical family to which this compound belongs. researchgate.netnih.gov Research has shown that bioremediation can be highly effective for various organic pollutants, including pesticides. frtr.gov For instance, the combination of arbuscular mycorrhizal fungi and specific bacterial strains has shown promise in remediating soil contaminated with bensulfuron-methyl, another sulfonylurea herbicide. nih.gov

Future research in this area should focus on identifying and isolating microbial consortia that are highly efficient at degrading this compound. This involves screening microorganisms from contaminated sites and optimizing the environmental conditions (e.g., pH, temperature, nutrient availability) to enhance their degradative activity. Investigating the metabolic pathways and enzymes involved in this compound degradation is also crucial. Furthermore, developing practical and cost-effective methods for applying these bioremediation techniques in the field, both for in-situ and ex-situ treatment, will be essential for their real-world application. mdpi.com

Q & A

Q. What is the molecular structure of Flupyrsulfuron, and how does its structure relate to its herbicidal activity?

this compound (C₁₄H₁₂F₃N₅O₇S) is a sulfonylurea herbicide characterized by a pyrimidine ring substituted with methoxy groups and a trifluoromethylpyridinecarboxylic acid moiety. Its structure enables inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants. The sulfonylurea bridge facilitates binding to ALS, disrupting plant growth .

Key Structural Features :

| Component | Role in Activity |

|---|---|

| Pyrimidine ring | Binds to ALS active site |

| Trifluoromethyl group | Enhances lipophilicity and tissue penetration |

| Sulfonylurea bridge | Stabilizes enzyme-inhibitor interaction |

Q. What analytical methods are validated for quantifying this compound residues in soil and plant tissues?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard. For soil samples, extraction with acetonitrile (0.1% formic acid) followed by solid-phase purification yields >90% recovery. In plant tissues, matrix-matched calibration curves are recommended to account for co-extracted interferents .

Methodological Steps :

Q. How should researchers design experiments to evaluate this compound’s efficacy against target weeds?

Apply randomized complete block designs with three replicates. Use dose-response assays (0.5–100 g ai/ha) to determine ED₅₀ values. Monitor phytotoxicity symptoms (chlorosis, stunting) at 7, 14, and 21 days post-application. Include untreated controls and reference herbicides (e.g., mesosulfuron) for comparative analysis .

Advanced Research Questions

Q. What are the primary degradation pathways of this compound in aerobic soil systems, and how do microbial communities influence its persistence?

this compound undergoes hydrolysis at the sulfonylurea bridge, yielding non-toxic pyrimidine and pyridine derivatives. Soil microbiota (e.g., Pseudomonas spp.) accelerate degradation via enzymatic cleavage. To study this:

- Microcosm Setup : Incubate soil (25°C, 60% water-holding capacity) with ¹⁴C-labeled this compound.

- Metabolite Profiling : Use LC-TOF-MS to identify intermediates like 4,6-dimethoxy-2-aminopyrimidine .

- Microbial Analysis : Conduct 16S rRNA sequencing to correlate degradation rates with microbial diversity shifts .

Q. How does soil pH affect the adsorption-desorption dynamics of this compound, and what models predict its mobility in agricultural fields?

Adsorption increases in acidic soils (Kd = 2.1–4.3 L/kg at pH 5) due to protonation of the pyridine group. Use Freundlich isotherms to model sorption data. Mobility risk is higher in alkaline soils (Koc = 30–45 mL/g), necessitating groundwater monitoring in regions with pH >7.0 .

Critical Parameters :

| Soil Property | Impact on Mobility |

|---|---|

| Organic carbon | Higher OC reduces mobility |

| Clay content | Increases adsorption via cation exchange |

| pH | Alkaline conditions enhance leaching |

Q. What molecular mechanisms underlie weed resistance to this compound, and how can researchers detect ALS gene mutations?

Target-site resistance arises from ALS mutations (e.g., Pro197Ser, Trp574Leu), reducing herbicide binding. Methodologies include:

- PCR-RFLP : Amplify ALS gene regions and digest with EcoRI to detect Pro197Ser.

- Whole-Plant Assays : Compare resistant vs. susceptible biotypes at sublethal doses (e.g., 10% ED₅₀).

- Metabolic Profiling : Quantify glutathione transferase (GST) activity, a detoxification marker .

Methodological Best Practices

- Data Reproducibility : Archive raw chromatograms, soil metadata, and statistical scripts in FAIR-compliant repositories .

- Ethical Reporting : Disclose conflicts of interest and validate negative results via independent trials .

- Interdisciplinary Collaboration : Partner with soil microbiologists and computational modelers to address knowledge gaps in environmental fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.